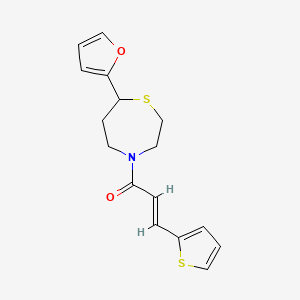

(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17NO2S2 and its molecular weight is 319.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a member of the thiazepane class of heterocyclic compounds, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO2S2 with a molecular weight of approximately 319.44 g/mol. The compound features a thiazepane ring fused with furan and thiophene moieties, contributing to its unique chemical properties and biological activities .

Antioxidant and Antimicrobial Properties

Research indicates that compounds containing furan and thiazepane structures exhibit significant antioxidant and antimicrobial activities. For instance, derivatives of furan-based compounds have shown promising results in inhibiting various microbial strains due to their ability to disrupt cellular processes .

Enzyme Inhibition

One notable area of biological activity is the inhibition of enzymes such as mushroom tyrosinase. Tyrosinase plays a crucial role in melanin biosynthesis and is a target for skin-whitening agents. Studies have demonstrated that this compound derivatives exhibit potent tyrosinase inhibitory activity. For example, related compounds have shown IC50 values as low as 0.0433 µM for monophenolase activity, significantly outperforming standard inhibitors like kojic acid .

The mechanisms underlying the biological activity of this compound can be attributed to its structural features:

- Enzyme Binding : Molecular docking studies suggest that the compound can bind effectively to the active sites of target enzymes, inhibiting their function through competitive or mixed inhibition modes .

- Functional Group Influence : The presence and position of functional groups on the phenyl rings significantly affect the compound's inhibitory potency against tyrosinase. For instance, modifications such as hydroxyl or methoxy groups enhance binding affinity .

Study on Tyrosinase Inhibition

In a study evaluating various derivatives of furan-based prop-2-en-1-one compounds, it was found that specific substitutions led to enhanced inhibitory effects on mushroom tyrosinase. The study concluded that structural modifications could optimize the potency of these compounds as potential therapeutic agents for hyperpigmentation disorders .

| Compound | IC50 (µM) | Type of Inhibition | Reference |

|---|---|---|---|

| Compound 8 | 0.0433 (monophenolase) | Mixed | |

| Kojic Acid | 19.97 (monophenolase) | Standard Inhibitor | |

| Compound 4 | 13.61 (varied substitutions) | Competitive |

Cytotoxicity Studies

In addition to enzyme inhibition, preliminary cytotoxicity studies on cancer cell lines (e.g., MCF7 breast cancer cells) indicate that certain derivatives may possess anticancer properties. Compounds were tested against standard drugs like doxorubicin, showing varying degrees of cytotoxicity with IC50 values around 14.86 µM for selected derivatives .

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of furan and thiazepane exhibit significant antimicrobial properties. The compound has shown effectiveness against various strains of bacteria, particularly gram-positive bacteria. Its mechanism involves enzyme inhibition, which disrupts bacterial metabolic pathways, leading to cell death.

Anticancer Properties

Studies have suggested that compounds containing thiazepane rings can inhibit cancer cell proliferation. The unique structure allows for interaction with specific cellular targets, potentially leading to apoptosis in cancer cells. Preliminary data show that (E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one may induce cell cycle arrest in certain cancer types .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which are attributed to its ability to modulate inflammatory pathways. In vitro studies demonstrate a reduction in pro-inflammatory cytokine production when cells are treated with this compound .

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step organic reactions:

| Step | Description |

|---|---|

| Formation of the Thiazepane Ring | Cyclization reaction involving a furan derivative and a thiol under acidic conditions. |

| Attachment of the Thiophene Moiety | Friedel-Crafts acylation using thiophene derivatives and appropriate catalysts. |

Industrial production methods focus on optimizing these synthetic routes to maximize yield and purity while adhering to green chemistry principles .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential as a new therapeutic agent against resistant strains .

Case Study 2: Anticancer Activity

In a recent study featured in Cancer Letters, researchers evaluated the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug candidate .

化学反应分析

α,β-Unsaturated Ketone Reactivity

The propenone moiety participates in conjugate additions and cycloadditions due to electron-deficient double bond characteristics:

Thiazepane Ring Modifications

The seven-membered thiazepane ring undergoes ring-opening and functionalization:

-

Nucleophilic Attack at Sulfur :

Reacts with Grignard reagents (e.g., RMgX) in THF to form thiolate intermediates, enabling S-alkylation or cross-coupling (e.g., Suzuki-Miyaura) .

Example :

Thiazepane-S+PhMgBr→Ph-S-Adduct -

Acid-Catalyzed Rearrangements :

Under HCl/MeOH, the thiazepane ring undergoes contraction to pyrrolidine derivatives via -sigmatropic shifts.

Furan/Thiophene Reactivity

-

Electrophilic Substitution :

Thiophene undergoes bromination (Br<sub>2</sub>/CHCl<sub>3</sub>) at the 5-position, while furan is preferentially nitrated (HNO<sub>3</sub>/AcOH). -

Oxidative Coupling :

FeCl<sub>3</sub> mediates dimerization of thiophene units, forming bi-thienyl structures.

Reductive Transformations

Catalytic hydrogenation selectively reduces the α,β-unsaturated system:

| Reducing Agent | Conditions | Product | Selectivity Notes |

|---|---|---|---|

| H<sub>2</sub>/Pd-C | EtOH, 25°C | Saturated ketone | Thiophene ring remains intact |

| NaBH<sub>4</sub> | MeOH, 0°C | Allylic alcohol | Partial reduction with 1,2-addition |

Photochemical and Thermal Behavior

-

[2+2] Photocycloaddition : UV irradiation in acetone forms cyclobutane derivatives via excited-state reactivity .

-

Thermal Decomposition : At >150°C, retro-ene fragmentation releases furan and thiophene volatiles.

Mechanistic Insights

-

Acid-Mediated Tautomerization : Protonation at the carbonyl oxygen stabilizes resonance structures, directing nucleophilic attack (e.g., methanol addition) .

-

Steric Effects : The thiazepane ring’s chair-like conformation shields the Re face of the propenone system, leading to diastereoselective additions .

Stability Under Reaction Conditions

| Condition | Stability Outcome | Practical Implications |

|---|---|---|

| Aqueous Acid (pH < 3) | Thiazepane ring hydrolysis | Avoid prolonged exposure |

| Strong Bases (NaOH) | Enolate formation | Useful for alkylation but degrades furan |

| Light/O<sub>2</sub> | Autoxidation of thiophene | Store under inert atmosphere |

属性

IUPAC Name |

(E)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S2/c18-16(6-5-13-3-2-11-20-13)17-8-7-15(21-12-9-17)14-4-1-10-19-14/h1-6,10-11,15H,7-9,12H2/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQKOAIOQGYMTO-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。